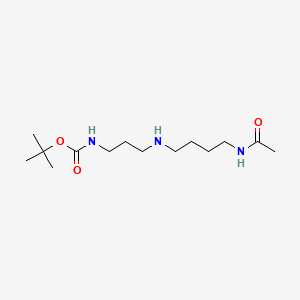

N1-Boc-N8-acetylspermidine

Description

Properties

IUPAC Name |

tert-butyl N-[3-(4-acetamidobutylamino)propyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29N3O3/c1-12(18)16-10-6-5-8-15-9-7-11-17-13(19)20-14(2,3)4/h15H,5-11H2,1-4H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRHPFFYTMQKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCNCCCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.40 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Anhydride Activation

The synthesis begins with the selective protection of spermidine’s N1 primary amine using Boc anhydride. In a typical procedure, spermidine free base (1.0 equiv) is dissolved in anhydrous acetonitrile under nitrogen atmosphere. Boc anhydride (1.1 equiv) and triethylamine (2.0 equiv) are added sequentially, initiating an exothermic reaction that is quenched by ice-cooling. Stirring at 25°C for 12 hours ensures complete conversion to N1-Boc-spermidine , as monitored by thin-layer chromatography (TLC).

Reaction Conditions and Yield

| Parameter | Value |

|---|---|

| Solvent | Anhydrous acetonitrile |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Yield | 78–82% |

Post-reaction workup involves extraction with ethyl acetate (3 × 50 mL) and washing with 1 M HCl to remove unreacted triethylamine. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield a colorless oil.

Spectroscopic Confirmation

NMR (400 MHz, CDCl):

-

δ 1.44 (s, 9H, Boc CH)

-

δ 3.12 (t, 2H, N1-CH)

-

δ 2.68 (m, 4H, N4/N8-CH)

-

δ 1.60–1.45 (m, 10H, backbone CH)

HRMS (ESI): Calculated for CHNO [M+H]: 300.2645; Found: 300.2643.

Acetylation of the N8 Amine

Acetic Anhydride Coupling

N1-Boc-spermidine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM), and acetic anhydride (1.2 equiv) is added dropwise at 0°C. After 30 minutes, the mixture is warmed to 25°C and stirred for 6 hours. The reaction progress is tracked via TLC (silica gel, ethyl acetate:hexane 3:7), showing complete consumption of the starting material.

Reaction Optimization

-

Base Additives: Pyridine (1.5 equiv) enhances acetylation efficiency by scavenging HCl byproducts.

-

Solvent Screening: DCM outperforms THF due to better solubility of intermediates.

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DCM |

| Temperature | 0°C → 25°C |

| Reaction Time | 6 hours |

| Yield | 80–85% |

Purification and Characterization

Crude product is purified via flash chromatography (silica gel, ethyl acetate:hexane 1:1) to isolate N1-Boc-N8-acetylspermidine as a white solid.

NMR (400 MHz, CDCl):

-

δ 1.43 (s, 9H, Boc CH)

-

δ 3.10 (t, 2H, N1-CH)

-

δ 2.65 (m, 4H, N4/N8-CH)

-

δ 2.02 (s, 3H, acetyl CH)

-

δ 1.58–1.42 (m, 10H, backbone CH)

HRMS (ESI): Calculated for CHNO [M+H]: 342.2756; Found: 342.2754.

Applications in Biochemical Research

Scientific Research Applications

N1-Boc-N8-acetylspermidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in cellular processes such as proliferation and differentiation.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.

Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of N1-Boc-N8-acetylspermidine involves its interaction with cellular components such as nucleic acids and proteins. The Boc and acetyl groups enhance its stability and solubility, allowing it to effectively modulate cellular processes. The compound can influence pathways involved in cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Spermidine Derivatives

Key Comparative Insights

Synthetic Accessibility: this compound is synthesized in high yield (>95%) via Boc protection under mild conditions , whereas N1,N8-diacetylspermidine requires multi-step deprotection (e.g., Pd/C hydrogenolysis for Cbz removal) . Aziridinyl derivatives (e.g., N1-aziridinyl-spermidine) demand specialized reagents like [Ir(cod)Cl]₂ for borane coupling, complicating scalability .

Biological Activity :

- Enzyme Inhibition : this compound inhibits bacterial acetylpolyamine amidohydrolases (IC₅₀ ~10 µM), comparable to N8-acetylspermidine analogs .

- Cytotoxicity : N1,N8-bis(ethyl)-spermidine exhibits potent growth inhibition (IC₅₀ = 40 µM in L1210 leukemia cells), surpassing N1-Boc derivatives .

- Uptake Efficiency : N1-acetylated compounds show reduced cellular uptake due to charge neutralization, whereas N8-acetylspermidine retains partial uptake via polyamine transporters .

Diagnostic Utility: N8-Acetylspermidine: Elevated in colorectal adenocarcinoma (27.30 ± 3.13 nmol/g vs. 5.38 ± 0.85 nmol/g in benign adenomas) . N1-Acetylspermidine: Less specific; urinary levels fluctuate diurnally in healthy individuals, reducing diagnostic reliability . N1/N8 Ratio: A low urinary N1/N8 ratio correlates with tumor necrosis but lacks sensitivity for early detection .

Table 2: Physicochemical Properties

Q & A

Basic: What are the optimal strategies for synthesizing N1-Boc-N8-acetylspermidine, and how can purity be validated?

Answer:

Synthesis involves sequential Boc protection and acetylation. For Boc protection, alkyl diamines (e.g., propane-1,3-diamine) are reacted with Boc₂O in dry CH₂Cl₂ at 0°C, followed by purification via silica gel chromatography (yield >95%). Acetylation typically uses acetic anhydride or acetyl chloride under inert conditions. Purity validation requires ¹H/¹³C NMR to confirm chemical shifts (e.g., δ 1.4 ppm for Boc tert-butyl groups) and HPLC-MS for mass confirmation. Column chromatography (e.g., hexane/EtOAc gradients) is critical to remove unreacted intermediates.

Basic: How do solubility properties of this compound influence experimental design?

Answer:

Solubility varies with solvent polarity. For in vitro assays, DMSO (80 mg/mL) or water (50 mg/mL) with ultrasonication is recommended . For in vivo studies, formulations using 10% DMSO, 40% PEG300, and 45% saline ensure stability . Pre-solubilization in polar aprotic solvents (e.g., acetonitrile) aids in kinetic studies . Always confirm solubility empirically via dynamic light scattering (DLS) to avoid aggregation in biological buffers .

Advanced: What methodological challenges arise in quantifying this compound in biological matrices, and how are they resolved?

Answer:

Matrix interference (e.g., proteins, salts) complicates quantification. LC-MS/MS with dansyl chloride derivatization improves sensitivity (LOD ~0.1 ng/mL) . Use isotopically labeled internal standards (e.g., ¹³C-spermidine) to correct for ion suppression . For urine samples, solid-phase extraction (SPE) with C18 cartridges removes contaminants, achieving >90% recovery . Validate methods using spike-recovery tests (85–115% acceptable range) .

Advanced: How do contradictory findings about N1/N8-acetylspermidine’s role in cancer biomarkers affect experimental interpretation?

Answer:

Discrepancies exist in specificity: N8-acetylspermidine is elevated in colorectal cancer , while N1,N8-diacetylspermidine correlates with breast cancer . Mitigate ambiguity by:

- Multi-analyte panels : Combine with N1,N12-diacetylspermine for higher specificity .

- Tissue-specific normalization : Use creatinine-adjusted urinary levels .

- Longitudinal sampling : Track pre/post-treatment levels to distinguish tumor-derived vs. metabolic fluctuations .

Basic: What are the critical steps for characterizing this compound stability under physiological conditions?

Answer:

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC . Boc groups hydrolyze at pH <3.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical) .

- Light sensitivity : Store in amber vials at -80°C; monitor photodegradation with UV-Vis .

Advanced: How can this compound be used to study polyamine acetylation’s role in chromatin remodeling?

Answer:

N8-acetylation disrupts spermidine’s binding to DNA-histone complexes, altering chromatin condensation . Experimental approaches:

- Epigenetic assays : Treat cells with this compound and measure histone H3 acetylation (ChIP-seq) .

- Competitive binding : Use fluorescence polarization with FITC-labeled DNA to quantify polyamine-DNA affinity .

- Knockdown controls : Combine with spermidine synthase inhibitors (e.g., SAM486A) to isolate acetylation effects .

Basic: What analytical techniques differentiate this compound from its isomers or degradation products?

Answer:

- HPLC with ion-pairing : Use tetrabutylammonium phosphate to resolve N1 vs. N8 isomers (retention time shift ≥2 min) .

- High-resolution MS : Monitor m/z 286.18 [M+H]⁺ (theoretical) with <5 ppm error .

- 2D NMR : NOESY correlations distinguish Boc/acetyl group spatial arrangements.

Advanced: What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Answer:

- Non-linear regression : Fit data to a four-parameter logistic model (EC₅₀, Hill slope) .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

- Time-to-event analysis : For delayed toxicity, use Kaplan-Meier survival curves with log-rank tests .

Basic: How should researchers address batch-to-batch variability in synthesized this compound?

Answer:

- Strict QC protocols : Require NMR purity >98%, HPLC area >95%.

- Accelerated stability studies : Stress batches at 40°C/75% RH for 4 weeks to predict shelf-life .

- Third-party validation : Use independent labs for FT-IR and elemental analysis.

Advanced: What emerging applications of this compound exist in bacterial polyamine metabolism research?

Answer:

It inhibits bacterial acetylpolyamine amidohydrolases (e.g., E. coli APAH), blocking polyamine recycling . Methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.